molecular formula C14H11N3 B3242935 2-(3-phenyl-1H-pyrazol-5-yl)pyridine CAS No. 15395-62-7

2-(3-phenyl-1H-pyrazol-5-yl)pyridine

Cat. No.: B3242935
CAS No.: 15395-62-7
M. Wt: 221.26 g/mol
InChI Key: YIJNRVWBLNFTQV-UHFFFAOYSA-N
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Description

2-(3-phenyl-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The pyrazole ring is known for its versatility in organic synthesis and medicinal chemistry, while the pyridine ring is a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenyl-1H-pyrazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with 2-aminopyridine under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-phenyl-1H-pyrazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding alcohols .

Scientific Research Applications

2-(3-phenyl-1H-pyrazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-phenyl-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-phenyl-1H-pyrazol-5-yl)pyridine is unique due to its specific arrangement of the pyrazole and pyridine rings, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological activities and applications compared to its analogs .

Properties

IUPAC Name

2-(3-phenyl-1H-pyrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)13-10-14(17-16-13)12-8-4-5-9-15-12/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJNRVWBLNFTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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